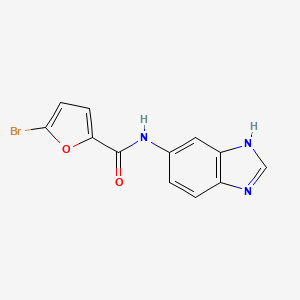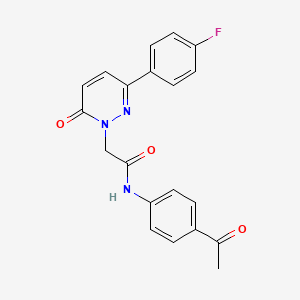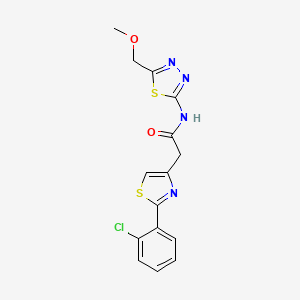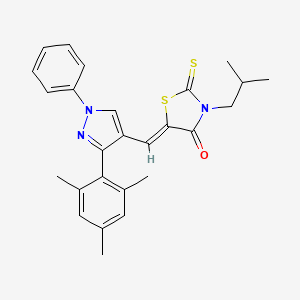
N-(1H-benzimidazol-5-yl)-5-bromofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-benzimidazol-5-yl)-5-bromofuran-2-carboxamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities. The addition of a bromofuran carboxamide group to the benzimidazole core enhances its chemical properties, making it a compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-5-yl)-5-bromofuran-2-carboxamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Bromination: The benzimidazole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Furan Carboxamide Formation: The brominated benzimidazole is then reacted with furan-2-carboxylic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reducing the carboxamide group to an amine.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
科学研究应用
N-(1H-benzimidazol-5-yl)-5-bromofuran-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiparasitic activities, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as organic light-emitting diodes (OLEDs).
作用机制
The mechanism of action of N-(1H-benzimidazol-5-yl)-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and proteins, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial properties. The exact molecular pathways involved may vary depending on the specific application and target organism.
相似化合物的比较
Albendazole: A benzimidazole derivative used as an antiparasitic drug.
Mebendazole: Another benzimidazole derivative with broad-spectrum antiparasitic activity.
Thiabendazole: Used as an antifungal and antiparasitic agent.
Comparison: N-(1H-benzimidazol-5-yl)-5-bromofuran-2-carboxamide is unique due to the presence of the bromofuran carboxamide group, which enhances its chemical reactivity and potential biological activities. Compared to other benzimidazole derivatives, it may exhibit different pharmacokinetic properties and a broader spectrum of activity due to its unique structure.
属性
分子式 |
C12H8BrN3O2 |
|---|---|
分子量 |
306.11 g/mol |
IUPAC 名称 |
N-(3H-benzimidazol-5-yl)-5-bromofuran-2-carboxamide |
InChI |
InChI=1S/C12H8BrN3O2/c13-11-4-3-10(18-11)12(17)16-7-1-2-8-9(5-7)15-6-14-8/h1-6H,(H,14,15)(H,16,17) |
InChI 键 |
VDLMUWLIMLABJH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC=C(O3)Br)NC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4E)-4-{[(2-chlorophenyl)amino]methylidene}-5-methyl-2-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15104074.png)
![2-(2,4-dichlorophenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B15104086.png)
![2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B15104089.png)
![2'-(2-methoxyethyl)-1'-oxo-N-[4-(propan-2-yl)phenyl]-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B15104091.png)
![6-fluoro-2-methyl-3-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one](/img/structure/B15104095.png)

![1-(4,6-dimethylpyrimidin-2-yl)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]piperidine-4-carboxamide](/img/structure/B15104117.png)

![1-methyl-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B15104130.png)
![N-[3-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B15104132.png)
![5-(4-Chlorophenyl)-4-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine](/img/structure/B15104137.png)
![(5E)-2-phenyl-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15104144.png)

![N-(4-fluorobenzyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide](/img/structure/B15104166.png)
